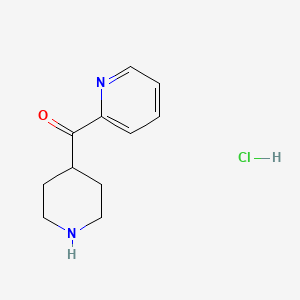

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride typically involves the reaction of piperidine with pyridine-2-carbonyl chloride in the presence of a suitable acid catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Aplicaciones Científicas De Investigación

Neuropharmacology

Piperidine derivatives, including piperidin-4-yl(pyridin-2-yl)methanone hydrochloride, have been extensively studied for their neuropharmacological properties. They exhibit activity as serotonin receptor ligands, particularly targeting 5-HT1F receptors, which are implicated in various neurological disorders. Research indicates that these compounds can inhibit neuronal protein extravasation, suggesting potential utility in treating migraines and other neurogenic conditions .

Anticancer Activity

The benzoylpiperidine fragment, closely related to piperidin-4-yl(pyridin-2-yl)methanone, has been identified in numerous bioactive compounds with anticancer properties. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural motif allows for modifications that enhance selectivity and potency against specific tumor types.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of piperidine derivatives against a range of pathogens, including resistant strains of bacteria like MRSA and E. coli. The introduction of piperidine moieties has been linked to improved biocompatibility and dual-target action mechanisms . This makes this compound a candidate for further development in antimicrobial therapies.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with tert-butyl 4-picolinoylpiperidine.

- Reaction Conditions : The compound is treated with concentrated hydrochloric acid in a methanol-dioxane mixture at room temperature for approximately 1.5 hours .

- Purification : Following the reaction, the product is purified to yield the hydrochloride salt with high purity.

Case Study on Neuroprotective Effects

A study published in Molecules demonstrated that derivatives containing the piperidine scaffold exhibited neuroprotective effects in models of neurodegeneration. Compounds were shown to inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease .

Antitumor Activity Assessment

In another investigation, piperidine derivatives were evaluated for their anticancer activity against breast cancer cell lines. Results indicated that these compounds could significantly reduce cell viability through apoptosis pathways, supporting their development as potential chemotherapeutics .

References Table

Mecanismo De Acción

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride can be compared with other similar compounds, such as Piperidin-4-yl(pyridin-3-yl)methanone hydrochloride and Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride. These compounds share similar structural features but differ in the position of the pyridine ring, which can influence their chemical properties and biological activities.

Comparación Con Compuestos Similares

Piperidin-4-yl(pyridin-3-yl)methanone hydrochloride

Piperidin-4-yl(pyridin-4-yl)methanone hydrochloride

Piperidin-4-yl(pyridin-2-yl)methanone

Actividad Biológica

Piperidin-4-yl(pyridin-2-yl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting various protein kinases and exhibiting antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving piperidine and pyridine derivatives. The synthesis often employs reaction conditions that allow for the formation of the piperidine ring while maintaining the integrity of the pyridine moiety. For instance, one method involves the condensation of piperidine with pyridine derivatives under acidic conditions, yielding the target compound along with various analogs for biological testing .

1. Protein Kinase Inhibition

Recent studies have focused on the compound's ability to inhibit protein kinases, which are crucial targets in cancer therapy. A significant study evaluated several derivatives of related structures against a panel of protein kinases, including CLK1 and DYRK1A. While this compound itself did not show potent inhibitory activity, its structural analogs demonstrated varying degrees of inhibition, suggesting that modifications to the core structure could enhance potency .

Table 1: Inhibitory Potency of Related Compounds Against Protein Kinases

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Piperidin-4-yl(pyridin-2-yl)methanone | CLK1 | >10 |

| Analog 1 | DYRK1A | 5.0 |

| Analog 2 | GSK3β | 3.2 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A recent high-throughput screening against Mycobacterium tuberculosis revealed that certain analogs exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 2.0 µM for some derivatives . This suggests that piperidin-based compounds could be developed further for treating bacterial infections.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| Piperidin-4-yl(pyridin-2-yl)methanone | >10 | None |

| Derivative A | 6.3 | Antitubercular |

| Derivative B | 2.0 | Antitubercular |

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of piperidine derivatives, researchers found that modifications to the piperidine ring significantly influenced cytotoxicity against various cancer cell lines. Notably, compounds with additional aromatic substitutions showed enhanced activity, indicating that structural diversity is critical for developing effective anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of piperidine-containing compounds in models of neurodegenerative diseases. The results indicated that certain derivatives could antagonize adenosine receptors, potentially offering therapeutic benefits in conditions like Parkinson's and Alzheimer's diseases .

Propiedades

IUPAC Name |

piperidin-4-yl(pyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h1-3,6,9,12H,4-5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQBTRUXUIVJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.